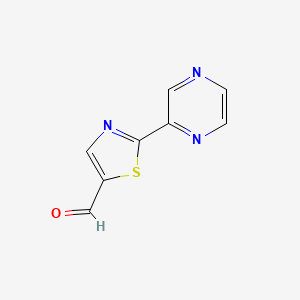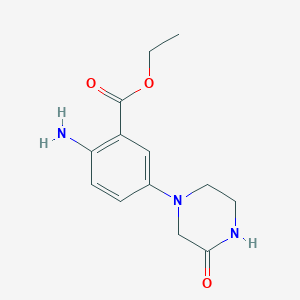![molecular formula C12H15N3O B1444999 1-(Benzo[d]oxazol-2-yl)piperidin-3-amin CAS No. 1248987-69-0](/img/structure/B1444999.png)
1-(Benzo[d]oxazol-2-yl)piperidin-3-amin
Übersicht
Beschreibung
“1-(Benzo[d]oxazol-2-yl)piperidin-3-amine” is a chemical compound that has been identified as a new class of GRK2 and 5 kinase inhibitor . It’s part of a series of compounds that have been found to have potent inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular structure of “1-(Benzo[d]oxazol-2-yl)piperidin-3-amine” and similar compounds has been studied. Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Diese Verbindung dient als wichtiger Baustein bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Benzoxazol- und Piperidin-Komponenten sind in Arzneimitteln aufgrund ihrer bioaktiven Eigenschaften weit verbreitet . Forscher nutzen diese Verbindung, um neue Medikamente mit potenziellen therapeutischen Wirkungen gegen eine Reihe von Krankheiten zu entwickeln.
Profiling der biologischen Aktivität
Es wurde berichtet, dass Derivate von Benzoxazol eine breite Palette biologischer Aktivitäten aufweisen, darunter antibakterielle, antimykotische und Antitumorwirkungen . Dies macht 1-(Benzo[d]oxazol-2-yl)piperidin-3-amin zu einer wertvollen Verbindung für die Profilbildung der biologischen Aktivität und das Verständnis der Struktur-Aktivitäts-Beziehung in der medizinischen Chemie.
Wirkmechanismus
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling .
Result of Action
The inhibition of GRK-2 and -5 by 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine leads to changes in cellular signaling pathways . These changes can have various effects on the molecular and cellular level, potentially influencing the treatment of cardiovascular disease .
Biochemische Analyse
Biochemical Properties
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potential inhibitor of G-protein-coupled receptor kinase-2 (GRK-2) and GRK-5, which are crucial in regulating receptor signaling pathways . The compound’s interaction with these kinases involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling events.
Cellular Effects
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of GRK-2 and GRK-5 can lead to altered receptor trafficking and desensitization, impacting cellular responses to external stimuli . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active sites of GRK-2 and GRK-5, the compound inhibits their kinase activity, preventing the phosphorylation of target receptors . This inhibition can lead to reduced receptor internalization and altered signaling dynamics. Furthermore, the compound may affect gene expression by interacting with transcriptional regulators and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to the compound can lead to sustained inhibition of GRK-2 and GRK-5, resulting in prolonged alterations in cellular signaling and function.
Dosage Effects in Animal Models
The effects of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit selective inhibition of GRK-2 and GRK-5, leading to specific cellular responses . At higher doses, the compound may cause toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biological activity.
Metabolic Pathways
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biological activity and therapeutic potential . Understanding the transport mechanisms is crucial for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPNBRVTRUJMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzoic acid](/img/structure/B1444916.png)
![1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1444917.png)

![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)




![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)



